4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-fluorobenzaldehyde with 3,5-dichloroaniline . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the target compound. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde consists of a benzene ring substituted with chlorine and fluorine atoms. The aldehyde functional group is attached to the benzene ring. The precise arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .
Scientific Research Applications
Synthesis and Characterization
- 4-Fluorobenzaldehyde, a derivative of 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde, has been synthesized from 4-chlorobenzaldehyde using potassium fluoride, demonstrating its utility in producing fluorobenzaldehyde derivatives in good yields (Yoshida & Kimura, 1988).
Applications in Biological Evaluation
- 4-Fluorobenzaldehyde was used to prepare thiazolidin-4-one derivatives, showing promising antioxidant activities. This highlights its role in developing compounds with potential biological benefits (El Nezhawy et al., 2009).
Anticancer Properties
- Fluorinated benzaldehydes, including derivatives of 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde, were used in synthesizing fluoro-substituted stilbenes. These compounds showed significant anticancer properties, suggesting the compound's potential in cancer therapy (Lawrence et al., 2003).
Structural Analysis and Crystallography
- The compound's structural characteristics were explored through X-ray analysis, revealing important information about its molecular structure, crucial for understanding its chemical behavior (Zhao & Teng, 2008).
Research on Synthesis Methods
- Research has been conducted on various methods of synthesizing fluorobenzaldehyde, including the oxidation of fluorotoluene and chlorination hydrolysis. This research provides insights into efficient production methods for such compounds (Qin Hai-fang, 2009).
Further Applications in Chemical Synthesis
- 4-Fluorobenzaldehyde was used in the synthesis of various complex organic compounds, showcasing its versatility in chemical synthesis processes (Pan, 2010).
Additional Research Findings
- More research has been conducted to explore the diverse applications of this compound in areas like molecular docking studies and electrically conductive polymers (Fegade & Jadhav, 2022); (Hafeez et al., 2019).
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZDCJVWRWQQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742828 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |
CAS RN |
1361871-90-0 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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